molecular formula C8H12N2 B1643570 N1,6-dimethylbenzene-1,3-diamine

N1,6-dimethylbenzene-1,3-diamine

Cat. No. B1643570
M. Wt: 136.19 g/mol
InChI Key: RGBBCHBCGNDCRL-UHFFFAOYSA-N
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Patent
US04092102

Procedure details

15.4 g. (0.1M) of 2-amino-4-nitrotoluene was dissolved in 100 ml. 96% H2SO4 at room temperature with stirring and 50 ml. of a 36% solution of formaldehyde in H2O was added. The mixture was stirred for 30 minutes and poured on ice, neutralized with NaOH, filtered and washed. There was obtained 16.1 g. of 2-methylamino-4-nitrotoluene; m.p. 107°-108° (Gnehm/Blume. Ann. 304, 100, gives 107.5° C). 8.3 g. of the above compound was reduced catalytically with Pd as catalyst and the free amine produced was reacted with HCl to form 10 g. of the dihydrochloride (the free amine is liquid). ##STR9##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
NC1C=C([N+]([O-])=O)C=CC=1C.OS(O)(=O)=O.C=O.[OH-].[Na+].[CH3:21][NH:22][C:23]1[CH:28]=[C:27]([N+:29]([O-])=O)[CH:26]=[CH:25][C:24]=1[CH3:32]>O.[Pd]>[CH3:21][NH:22][C:23]1[CH:28]=[C:27]([NH2:29])[CH:26]=[CH:25][C:24]=1[CH3:32] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=CC(=C1)[N+](=O)[O-])C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC1=C(C=CC(=C1)[N+](=O)[O-])C
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured on ice
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
There was obtained 16.1 g
CUSTOM
Type
CUSTOM
Details
m.p. 107°-108° (Gnehm/Blume. Ann. 304, 100, gives 107.5° C)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CNC1=C(C=CC(=C1)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.